Talipexole

Catalog No.
S001466
CAS No.
101626-70-4
M.F
C10H15N3S
M. Wt
209.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talipexole

CAS Number

101626-70-4

Product Name

Talipexole

IUPAC Name

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

InChI

InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12)

InChI Key

DHSSDEDRBUKTQY-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride, 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride, B HT920, B-HT 920, BHT 920, BHT920, talipexole

Canonical SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N

The exact mass of the compound Talipexole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of azepine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Talipexole (CAS 101626-70-4) is a non-ergot dopamine agonist belonging to the thiazolo-azepine chemical class. It is characterized as a potent agonist at the D2 and D3 dopamine receptor subtypes. Primarily utilized in preclinical research, Talipexole serves as a key pharmacological tool for investigating dopaminergic signaling pathways, particularly in experimental models of Parkinson's disease and other neurological conditions involving the nigrostriatal and mesolimbic systems. Its activity is often benchmarked against other D2-like receptor agonists to delineate specific receptor contributions to motor control and behavior.

Direct substitution of Talipexole with its close structural analog, Pramipexole, is inadvisable for most experimental protocols due to a critical difference in their receptor binding profiles. While both are potent D2/D3 agonists, Talipexole also possesses significant agonist activity at α2-adrenoceptors. Pramipexole, in contrast, is characterized by its high selectivity for the D2 receptor family with minimal α2-adrenoceptor activity. This additional adrenergic activity means Talipexole can elicit distinct physiological and behavioral outcomes not attributable to dopaminergic agonism alone, making the two compounds pharmacologically non-equivalent and invalidating cross-study comparisons if used interchangeably.

Distinct Receptor Selectivity: Potent α2-Adrenoceptor Agonism Lacking in Pramipexole

Talipexole's primary differentiator from the commonly substituted Pramipexole is its significant activity at non-dopaminergic receptors. Talipexole is a potent agonist at α2-adrenoceptors, a property that is functionally absent in Pramipexole, which shows over 1000-fold weaker activity at this target.

Evidence Dimensionα2A-Adrenergic Receptor (α2A-AR) Agonist Potency
Target Compound DataPotent agonist (widely used as a reference compound for α2-ARs)
Comparator Or BaselinePramipexole: EC50 = 3,548 nM
Quantified DifferenceTalipexole exhibits high-affinity α2-AR agonism, whereas Pramipexole's activity is minimal and occurs at concentrations three orders of magnitude higher.
ConditionsFunctional activity measured via [35S]GTPγS binding assay in cells expressing human α2A-ARs.

This dual D2/α2 activity provides a unique pharmacological tool for studying receptor crosstalk or for applications where α2 modulation is a desired secondary effect, a feature unavailable with the more selective Pramipexole.

Higher In Vivo Potency but Lower Maximum Efficacy than Pramipexole in a Primate Model of Parkinsonism

In a direct head-to-head comparison using an MPTP-induced hemiparkinsonian primate model, Talipexole was significantly more potent in inducing contraversive rotation, a measure of anti-parkinsonian activity. However, the same study revealed that Pramipexole was more efficacious, capable of producing a greater maximal rotational response and more significant hand movements in the affected limb.

Evidence DimensionPotency (Median Effective Dose for Contraversive Rotation)
Target Compound Data10 µg/kg, i.m.
Comparator Or BaselinePramipexole: 32 µg/kg, i.m.
Quantified DifferenceTalipexole is approximately 3.2-fold more potent than Pramipexole.
ConditionsMPTP-lesioned hemiparkinsonian Macaca nemestrina monkeys.

Researchers can achieve a therapeutic effect with a lower dose of Talipexole, but for studies requiring maximal D2-like receptor stimulation and motor response, Pramipexole demonstrates a higher efficacy ceiling.

Divergent High-Dose Behavioral Profile: Sedation Observed with Talipexole but Not Pramipexole

The same comparative study in MPTP-lesioned primates identified a critical difference in the high-dose behavioral effects of the two compounds. While both were tested up to a high dose of 100 µg/kg, only Talipexole induced sedation. This effect was not observed with Pramipexole at the identical dose, indicating a different central nervous system side effect profile that is likely linked to Talipexole's α2-adrenergic activity.

Evidence DimensionBehavioral Effect at High Dose (100 µg/kg, i.m.)
Target Compound DataProduced sedation
Comparator Or BaselinePramipexole: Sedation was not seen
Quantified DifferenceQualitative divergence in CNS side effects at a high dose.
ConditionsMPTP-lesioned hemiparkinsonian Macaca nemestrina monkeys.

For dose-ranging studies or protocols requiring high-dose administration, Talipexole carries a risk of sedation that could confound behavioral or motor readouts, a risk not observed with Pramipexole at the same dose.

Probing the Combined Role of D2 and α2-Adrenoceptor Agonism in Neuromodulation

Talipexole is the indicated compound for studies designed to investigate the interaction between dopaminergic and noradrenergic systems. Its dual-agonist profile allows for the exploration of receptor crosstalk in motor control, arousal, or affective behavior in a way that is not possible with highly selective D2/D3 agonists like Pramipexole.

High-Potency Studies in Motor Deficit Models

Due to its ~3-fold higher potency compared to Pramipexole, Talipexole is suitable for experimental paradigms where achieving a dopaminergic motor response at the lowest possible dose is a primary objective. This is particularly relevant for minimizing potential off-target effects or reducing the total compound load in long-term studies.

Comparative Pharmacology to Dissect Receptor Contributions to Behavior

Talipexole serves as an ideal comparator to Pramipexole to isolate the specific behavioral or physiological contributions of α2-adrenoceptor agonism. By comparing the effects of the two drugs side-by-side, researchers can attribute outcomes observed only with Talipexole (e.g., sedation at high doses) to its adrenergic activity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.09866866 Da

Monoisotopic Mass

209.09866866 Da

Heavy Atom Count

14

LogP

1.48 (LogP)

UNII

7AM2J46Z1Y

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

101626-70-4

Wikipedia

Talipexole

Dates

Last modified: 09-12-2023

[1]. Van der Laan, J.W., Dopaminergic and alpha 1-adrenergic properties of B-HT920 revealed in morphine-dependent rats. Pharmacol Biochem Behav, 1987. 26(2): p. 265-9. 


[2]. Kitamura, Y., J. Kakimura, and T. Taniguchi, Protective effect of talipexole on MPTP-treated planarian, a unique parkinsonian worm model. Jpn J Pharmacol, 1998. 78(1): p. 23-9.

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